Cas no 34653-56-0 (5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde)
5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde
- 2-Furancarboxaldehyde,5-(2-benzothiazolyl)-
- 5-(2-benzothiazolyl)- 2-Furancarboxaldehyde
- 5-Benzothiazol-2-yl-furan-2-carbaldehyde
- N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide
- 2-(2'-Benzothiazolyl)-5-formyl-furan
- 2-(5-formyl-2-furyl)benzothiazole
- 5-(benzo[d]thiazol-2-yl)furan-2-carbaldehyde
- 5-(benzothiazol-2-yl)furan-2-carbaldehyde
- 5-(benzothiazol-2-yl)-furan-2-carbaldehyde
- 5-benzothiazol-2-ylfuran-2-carbaldehyde
- AC1LDYUV
- AC1Q6PTW
- AC1Q6QGX
- 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde
- AKOS000267453
- MFCD01917065
- J-516056
- CHEMBL1386149
- EN300-10420
- A874911
- DTXSID40352474
- MLS000709006
- VS-09276
- MB02163
- SMR000289773
- HMS2608M09
- CS-0308001
- FT-0769517
- SCHEMBL10025480
- 5-(2-benzothiazolyl)furfural
- Z57008932
- 34653-56-0
- BBL029517
- STK801764
- G42691
- DB-069044
-
- MDL: MFCD01917065
- Inchi: 1S/C12H7NO2S/c14-7-8-5-6-10(15-8)12-13-9-3-1-2-4-11(9)16-12/h1-7H
- InChI Key: WTVOYONXUGCDPY-UHFFFAOYSA-N
- SMILES: S1C(C2=CC=C(C=O)O2)=NC2C=CC=CC1=2
Computed Properties
- Exact Mass: 229.01981
- Monoisotopic Mass: 229.01974964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 71.3Ų
Experimental Properties
- PSA: 43.1
5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM154636-5g |
5-Benzothiazol-2-yl-furan-2-carbaldehyde |
34653-56-0 | 95% | 5g |
$777 | 2021-06-09 | |
| Alichem | A059005430-1g |
5-(1,3-Benzothiazol-2-yl)-2-furaldehyde |
34653-56-0 | 95% | 1g |
$241.92 | 2023-09-02 | |
| TRC | B131213-50mg |
5-(1,3-Benzothiazol-2-yl)-2-furaldehyde |
34653-56-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B131213-100mg |
5-(1,3-Benzothiazol-2-yl)-2-furaldehyde |
34653-56-0 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B131213-500mg |
5-(1,3-Benzothiazol-2-yl)-2-furaldehyde |
34653-56-0 | 500mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM154636-1g |
5-Benzothiazol-2-yl-furan-2-carbaldehyde |
34653-56-0 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB173774-250mg |
5-(1,3-Benzothiazol-2-yl)-2-furaldehyde; . |
34653-56-0 | 250mg |
€331.00 | 2025-02-14 | ||
| abcr | AB173774-1g |
5-(1,3-Benzothiazol-2-yl)-2-furaldehyde; . |
34653-56-0 | 1g |
€598.00 | 2025-02-14 | ||
| abcr | AB173774-5g |
5-(1,3-Benzothiazol-2-yl)-2-furaldehyde; . |
34653-56-0 | 5g |
€1405.00 | 2025-02-14 | ||
| Enamine | EN300-10420-0.05g |
5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde |
34653-56-0 | 95% | 0.05g |
$86.0 | 2023-10-28 |
5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde Suppliers
5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde
5-(1,3-Benzothiazol-2-yl)-2-furaldehyde (CAS No 34653-56-0): A Comprehensive Overview
The compound 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde, identified by the CAS registry number CAS No 34653-56-0, is a fascinating molecule with significant applications in various fields of chemistry and materials science. This compound belongs to the class of benzothiazole derivatives, which have garnered considerable attention due to their unique electronic properties and versatile reactivity. The structure of this molecule consists of a benzothiazole ring system attached to a furan aldehyde moiety, making it a valuable building block for advanced chemical synthesis.
Recent studies have highlighted the potential of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde in the development of novel materials for optoelectronic applications. Researchers have demonstrated that this compound exhibits excellent photochemical stability and strong fluorescence properties, making it a promising candidate for use in light-emitting diodes (LEDs) and organic photovoltaic (OPV) devices. The benzothiazole moiety contributes to the molecule's ability to absorb UV light efficiently, while the aldehyde group enhances its reactivity in various chemical reactions.
In terms of synthesis, CAS No 34653-56-0 can be prepared through a variety of methods, including condensation reactions and coupling reactions. One popular approach involves the reaction of benzothiazole derivatives with aldehydes under specific catalytic conditions. This method not only ensures high yields but also allows for precise control over the molecular structure, enabling the creation of customized derivatives with tailored properties.
The application of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde extends beyond materials science. In the field of medicinal chemistry, this compound has shown potential as a lead molecule for drug discovery. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool in the development of new therapeutic agents. Recent research has focused on its anti-inflammatory and antioxidant properties, which could pave the way for novel treatments in areas such as neurodegenerative diseases and cardiovascular disorders.
In addition to its chemical applications, CAS No 34653-56-0 has also found use in analytical chemistry as a sensitive probe for detecting trace amounts of metal ions in environmental samples. The molecule's ability to form stable complexes with metal ions such as copper and zinc makes it an effective tool for trace analysis in water and soil samples. This application underscores its versatility and importance in environmental monitoring and remediation efforts.
The latest advancements in computational chemistry have further enhanced our understanding of the electronic structure and reactivity of 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde. Using density functional theory (DFT) calculations, researchers have been able to predict the molecule's electronic transitions and excited-state dynamics with high accuracy. These insights have provided valuable guidance for optimizing its performance in optoelectronic devices and other applications.
In conclusion, 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde, or CAS No 34653-56-0, is a multifaceted compound with significant potential across diverse scientific disciplines. Its unique chemical properties, combined with recent breakthroughs in synthesis and application development, position it as a key player in advancing modern materials science and medicinal chemistry. As research continues to uncover new possibilities for this compound, its role in shaping future technologies will undoubtedly grow even more prominent.
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